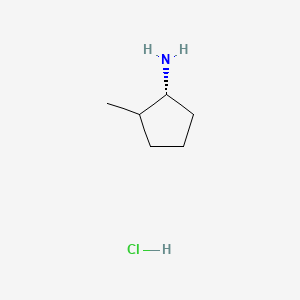![molecular formula C11H9N3O2 B11822098 N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is also known by its IUPAC name, 4-(2-pyrimidinyloxy)benzaldehyde oxime . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine typically involves the reaction of 4-(2-pyrimidinyloxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization or chromatography techniques to achieve high purity levels .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards .
化学反応の分析
Types of Reactions
N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or hydroxylamines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(2-pyrimidinyloxy)benzaldehyde: A precursor in the synthesis of N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine.
Benzaldehyde oxime: A related compound with similar functional groups but different overall structure.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring and a benzaldehyde oxime moiety.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9N3O2/c15-14-8-9-2-4-10(5-3-9)16-11-12-6-1-7-13-11/h1-8,15H |
InChIキー |
IIQZDXJQUHLZSL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)
![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)


![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)


![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)



